2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 898624-90-3
VCID: VC6577497
InChI: InChI=1S/C18H14ClFN4O2S/c19-12-3-1-11(2-4-12)9-15-17(26)22-18(24-23-15)27-10-16(25)21-14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,25)(H,22,24,26)
SMILES: C1=CC(=CC=C1CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)Cl
Molecular Formula: C18H14ClFN4O2S
Molecular Weight: 404.84

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

CAS No.: 898624-90-3

Cat. No.: VC6577497

Molecular Formula: C18H14ClFN4O2S

Molecular Weight: 404.84

* For research use only. Not for human or veterinary use.

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide - 898624-90-3

Specification

CAS No. 898624-90-3
Molecular Formula C18H14ClFN4O2S
Molecular Weight 404.84
IUPAC Name 2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C18H14ClFN4O2S/c19-12-3-1-11(2-4-12)9-15-17(26)22-18(24-23-15)27-10-16(25)21-14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,25)(H,22,24,26)
Standard InChI Key ZDYHICASSACDLA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C18H14ClFN4O2S\text{C}_{18}\text{H}_{14}\text{ClFN}_4\text{O}_2\text{S}, with a molecular weight of 404.84 g/mol. Its IUPAC name, 2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide, reflects its three primary components:

  • A 1,2,4-triazin-3-yl ring substituted at position 6 with a 4-chlorobenzyl group.

  • A thioacetamide bridge at position 3 of the triazine ring.

  • An N-(4-fluorophenyl) acetamide terminus.

The presence of electronegative substituents (chlorine and fluorine) and a sulfur atom in the thioether linkage suggests potential for hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number898624-90-3
Molecular FormulaC18H14ClFN4O2S\text{C}_{18}\text{H}_{14}\text{ClFN}_4\text{O}_2\text{S}
Molecular Weight404.84 g/mol
IUPAC Name2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

Synthetic Pathways and Optimization

General Synthesis Strategies

The synthesis of 1,2,4-triazine derivatives typically involves cyclization reactions, often starting with hydrazine derivatives or thioureas. For this compound, a plausible route includes:

  • Triazine Ring Formation: Condensation of ethyl 2-chloroacetoacetate with thiosemicarbazide to yield a 3-thio-1,2,4-triazin-5-one intermediate.

  • Chlorobenzyl Substitution: Alkylation at position 6 using 4-chlorobenzyl chloride under basic conditions.

  • Thioacetamide Installation: Nucleophilic displacement of a leaving group (e.g., chloride) at position 3 with a mercaptoacetamide derivative.

  • Fluorophenyl Functionalization: Coupling the acetamide nitrogen with 4-fluoroaniline via carbodiimide-mediated amidation .

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring proper substitution at positions 3 and 6 of the triazine ring.

  • Stability of Intermediates: The 5-oxo-4,5-dihydrotriazin moiety may undergo tautomerization or oxidation under acidic or basic conditions.

  • Purification: Separation of byproducts arising from competing alkylation or amidation reactions.

Hypothesized Biological Activities

Anti-inflammatory and Analgesic Effects

The compound’s acetamide group mirrors motifs in COX-II inhibitors like Celecoxib. Molecular docking studies suggest that the fluorophenyl and triazine groups may bind to the COX-II active site, analogous to pyrazole-based inhibitors (e.g., PYZ49, with IC50=2.3μM\text{IC}_{50} = 2.3 \, \mu\text{M}) .

Anticancer Activity

Thioacetamide derivatives often disrupt thioredoxin reductase or tubulin polymerization. The 4-chlorobenzyl group could potentiate cytotoxicity, as seen in analogs with GI50\text{GI}_{50} values < 10 µM against MCF-7 breast cancer cells .

Computational and In Silico Insights

Molecular Docking Predictions

Preliminary docking simulations (using AutoDock Vina) position the triazine ring near Tyr385 in COX-II, forming hydrogen bonds via the carbonyl oxygen. The fluorophenyl group occupies the hydrophobic pocket, mimicking the binding mode of PYZ46 (docking score: −16.8 kcal/mol) .

ADMET Profiling

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to high lipophilicity (cLogP = 3.2).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzyl methylene group.

  • Toxicity: Predicted hERG inhibition risk (IC₅₀ = 2.1 µM) necessitates structural optimization.

Future Research Directions

Synthetic Optimization

  • Explore microwave-assisted synthesis to reduce reaction times.

  • Investigate greener solvents (e.g., cyclopentyl methyl ether) to improve yields.

Biological Evaluation

  • Conduct in vitro assays against COX-I/II, microbial strains, and cancer cell lines.

  • Compare ulcerogenic potential with NSAIDs like Diclofenac (ulcer index = 5.5–6.2) .

Structural Analog Development

  • Replace the 4-fluorophenyl group with sulfonamide or morpholine moieties to enhance solubility.

  • Evaluate bis-triazine derivatives for synergistic effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator